

Application Notes and Protocols for ASN04421891, a GPR17 Receptor Modulator

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Compound of Interest

Compound Name: ASN04421891

Cat. No.: B15611921

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Introduction

ASN04421891 is a potent and selective modulator of the G protein-coupled receptor 17 (GPR17). GPR17 is a dualistic receptor that responds to both purinergic and cysteinyl-leukotriene ligands, and is implicated in the regulation of myelination and the response to brain injury, making it a promising therapeutic target for neurodegenerative diseases.^[1] These application notes provide detailed protocols for the in vitro characterization of **ASN04421891** in cell culture systems.

Data Presentation

The following table summarizes the key in vitro pharmacological data for **ASN04421891**.

Parameter	Value	Assay Type
EC50	3.67 nM	[35S]GTPyS Binding Assay

Experimental Protocols

Cell Culture

Objective: To maintain and propagate a suitable cell line for studying GPR17 activation. Human astrocytoma cell lines (e.g., 1321N1) or human embryonic kidney (HEK293) cells stably

expressing human GPR17 are recommended.

Materials:

- HEK293 cells stably expressing human GPR17 (or other suitable cell line)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Geneticin (G418) or other selection antibiotic (if using a stably transfected cell line)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks and plates

Protocol:

- Maintain HEK293-hGPR17 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.
- Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.
- Passage the cells every 2-3 days or when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with sterile PBS. c. Add 1-2 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach. d. Neutralize the trypsin with 5-10 mL of complete culture medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.

[³⁵S]GTPγS Binding Assay

Objective: To determine the potency of **ASN04421891** in stimulating G protein activation at the GPR17 receptor.

Materials:

- HEK293-hGPR17 cell membranes
- **ASN04421891**
- [35S]GTPyS
- GDP
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
- Scintillation vials and fluid
- Glass fiber filters

Protocol:

- Prepare cell membranes from HEK293-hGPR17 cells.
- In a 96-well plate, add in the following order:
 - Assay buffer
 - Varying concentrations of **ASN04421891**
 - 10 µM GDP
 - Cell membranes (10-20 µg of protein per well)
- Initiate the binding reaction by adding [35S]GTPyS to a final concentration of 0.1 nM.
- Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer.

- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Plot the specific binding (total binding minus non-specific binding in the presence of excess unlabeled GTPyS) against the logarithm of the **ASN04421891** concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Intracellular cAMP Measurement

Objective: To assess the effect of **ASN04421891** on adenylyl cyclase activity, indicative of Gi/o protein coupling.

Materials:

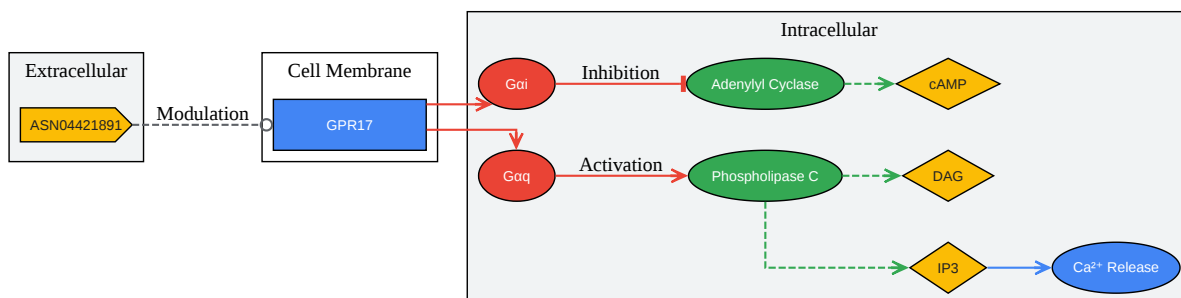
- HEK293-hGPR17 cells
- **ASN04421891**
- Forskolin
- cAMP assay kit (e.g., HTRF, ELISA)
- Cell culture plates

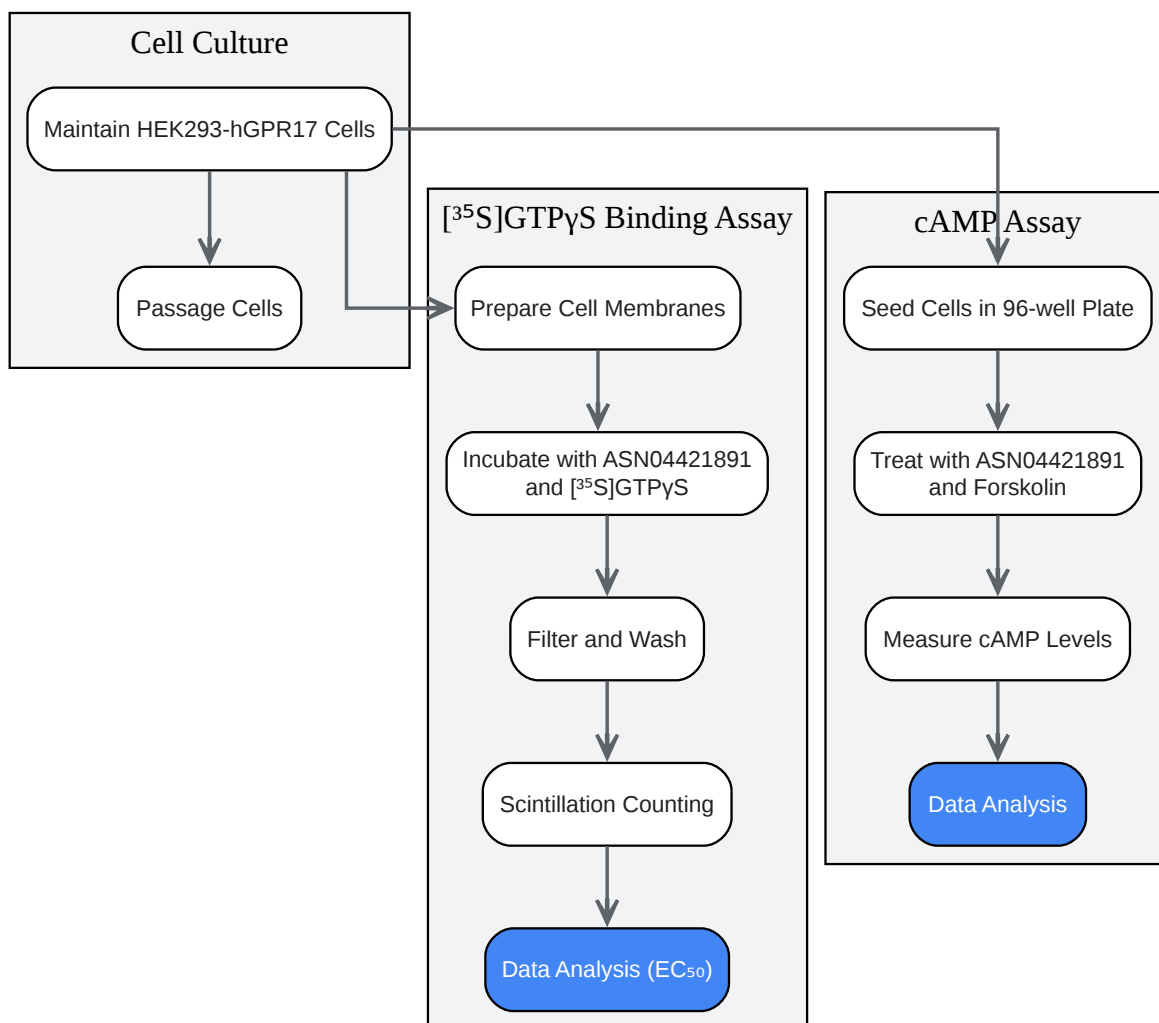
Protocol:

- Seed HEK293-hGPR17 cells into 96-well plates and allow them to attach overnight.
- Wash the cells with serum-free medium.
- Pre-incubate the cells with varying concentrations of **ASN04421891** for 15 minutes.
- Stimulate the cells with forskolin (e.g., 10 μ M) for 30 minutes at 37°C to induce cAMP production.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

- A decrease in forskolin-stimulated cAMP levels in the presence of **ASN04421891** indicates Gi/o coupling.

Visualizations





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References

- 1. medchemexpress.com [medchemexpress.com]
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